molecular formula C12H14BrFO3 B14023853 Tert-butyl 2-bromo-6-fluoro-3-methoxybenzoate

Tert-butyl 2-bromo-6-fluoro-3-methoxybenzoate

Cat. No.: B14023853
M. Wt: 305.14 g/mol
InChI Key: CQDRHYIBPLSYSJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-bromo-6-fluoro-3-methoxybenzoate is an organic compound with the molecular formula C12H14BrFO3. It is a derivative of benzoic acid, featuring a tert-butyl ester group, a bromine atom, a fluorine atom, and a methoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-bromo-6-fluoro-3-methoxybenzoate typically involves the esterification of 2-bromo-6-fluoro-3-methoxybenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-bromo-6-fluoro-3-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various functional groups replacing the bromine atom.

    Oxidation: Formation of 2-bromo-6-fluoro-3-methoxybenzaldehyde or 2-bromo-6-fluoro-3-methoxybenzoic acid.

    Reduction: Formation of tert-butyl 2-bromo-6-fluoro-3-methoxybenzyl alcohol.

Scientific Research Applications

Tert-butyl 2-bromo-6-fluoro-3-methoxybenzoate is utilized in several scientific research areas:

    Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-bromo-6-fluoro-3-methoxybenzoate involves its interaction with specific molecular targets, depending on the context of its use. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, blocking its activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-bromo-6-fluoro-3-methylbenzoate
  • Tert-butyl 3-bromo-2-fluoro-6-methoxybenzoate
  • Tert-butyl 2-bromo-6-fluoro-3-methoxybenzyl alcohol

Uniqueness

Tert-butyl 2-bromo-6-fluoro-3-methoxybenzoate is unique due to the specific arrangement of its substituents, which confer distinct reactivity and properties. The combination of bromine, fluorine, and methoxy groups on the benzene ring allows for versatile chemical transformations and applications in various fields.

Properties

Molecular Formula

C12H14BrFO3

Molecular Weight

305.14 g/mol

IUPAC Name

tert-butyl 2-bromo-6-fluoro-3-methoxybenzoate

InChI

InChI=1S/C12H14BrFO3/c1-12(2,3)17-11(15)9-7(14)5-6-8(16-4)10(9)13/h5-6H,1-4H3

InChI Key

CQDRHYIBPLSYSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1Br)OC)F

Origin of Product

United States

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